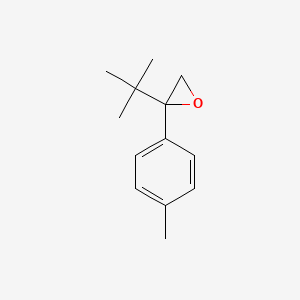

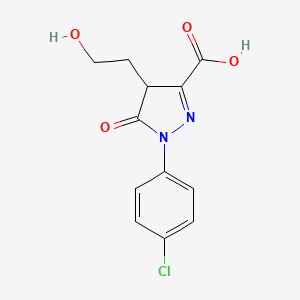

![molecular formula C11H10F3N3O2 B2959762 L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- CAS No. 92367-16-3](/img/structure/B2959762.png)

L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- is a chemical compound with the molecular formula C10H10F3NO2 . It is also known by other names such as 4-(Trifluoromethyl)-L-phenylalanine . This compound has a molecular weight of 233.19 g/mol .

Molecular Structure Analysis

The compound has a complex molecular structure. The IUPAC name for this compound is (2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid . The InChI string and the Canonical SMILES string provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.19 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications

Photoactivatable Analogs for Protein Synthesis Studies

L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-, serves as a photoactivatable analog of phenylalanine, utilized in the study of protein synthesis and tRNA aminoacylation. In research conducted by Baldini et al. (1988), this compound was used to mischarge Escherichia coli tRNAPhe, demonstrating its ability to stimulate protein synthesis in vitro by creating biologically active misaminoacylated tRNAPhe. This application is pivotal for understanding the mechanisms of protein synthesis and the role of tRNA in this process, providing a tool for biochemical studies that require precise manipulation of protein translation processes (Baldini, Martoglio, Schachenmann, Zugliani, & Brunner, 1988).

Enhancing Phenylalanine Production

The compound also finds applications in enhancing the production of L-Phenylalanine itself, crucial for both food and medicinal uses. Ding et al. (2016) developed an in vitro system to quantitatively investigate phenylalanine biosynthesis in E. coli, identifying key enzymes that influence its yield. This research provides a foundation for biotechnological approaches to increase the production of this important amino acid, offering potential improvements in the efficiency of producing phenylalanine for various applications (Ding, Liu, Xu, Zheng, Li, Zhang, & Sun, 2016).

Photoaffinity Labeling for Receptor-Ligand Interactions

In another study, Fillion et al. (2006) demonstrated the use of a carbene-generating diazirine phenylalanine derivative for photoaffinity labeling, comparing its reactivity and selectivity to widely used photoprobes. This application is significant for mapping ligand-receptor interactions, offering a powerful tool for identifying contact points in peptidergic receptors and understanding the molecular basis of ligand binding (Fillion, Deraët, Holleran, & Escher, 2006).

Metabolic Engineering for Biochemical Production

The role of L-Phenylalanine derivatives extends into metabolic engineering, where it's used to investigate and optimize the production pathways of amino acids. Báez-Viveros et al. (2004) explored the effects of phosphotransferase system inactivation and overexpression of feedback inhibition resistant genes on the yield of L-Phenylalanine synthesized from glucose in E. coli. This work highlights the compound's utility in enhancing biochemical production through genetic and metabolic manipulation, providing insights into improving industrial microbial synthesis processes (Báez-Viveros, Osuna, Hernández-Chávez, Soberón, Bolivar, & Gosset, 2004).

Elucidating Enzymatic Mechanisms

Furthermore, Hashimoto et al. (2000) synthesized novel cinnamic acid analogues incorporating the L-Phenylalanine derivative to study the properties of phenylalanine ammonia-lyase (PAL), an enzyme critical for phenylpropanoid biosynthesis. This research underscores the compound's application in elucidating enzyme mechanisms and regulatory pathways, contributing to our understanding of metabolic processes important for plant growth and defense (Hashimoto, Hatanaka, & Nabeta, 2000).

Mechanism of Action

Target of Action

H-L-Photo-Phe-OH, also known as (2S)-2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid or L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-, is a diazirine-containing phenylalanine amino acid and multifunctional photo-crosslinker . Its primary targets are cellular proteins and protein-protein interactions .

Mode of Action

The compound is incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of its cellular targets . Upon irradiation with UV light (approximately 360 nm), it forms a covalent bond with these targets . This interaction enables the study of protein-protein interactions and the identification of cellular targets .

Biochemical Pathways

For instance, phenylalanine hydroxylase catalyzes the conversion of phenylalanine to tyrosine, a precursor for neurotransmitters and other L-Tyr derivatives .

Pharmacokinetics

It is known that the compound is used in peptide synthesis , suggesting that it may be incorporated into peptides and distributed throughout the body where it can interact with its targets.

Result of Action

The primary result of H-L-Photo-Phe-OH’s action is the formation of a covalent bond with its cellular targets upon UV light irradiation . This allows for the study of protein-protein interactions and the identification of cellular targets , accelerating drug discovery research for probing cellular mechanisms, target identification/validation, and understanding traditionally undruggable targets .

Action Environment

The action of H-L-Photo-Phe-OH is influenced by environmental factors such as light. Specifically, the compound requires UV light (approximately 360 nm) irradiation to form a covalent bond with its targets . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence and intensity of UV light in its environment.

properties

IUPAC Name |

(2S)-2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O2/c12-11(13,14)10(16-17-10)7-3-1-6(2-4-7)5-8(15)9(18)19/h1-4,8H,5,15H2,(H,18,19)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGXDARRSCSGOG-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C2(N=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C2(N=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[2-(1H-indol-3-yl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2959686.png)

![5-Cyano-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2959689.png)

![2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2959690.png)

![N-[4-[5-(4-methoxyphenyl)triazol-1-yl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2959691.png)

![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B2959693.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2,6-difluoro-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2959696.png)

![N-[3-[2-ethylsulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2959701.png)